molecular formula C9H10O2 B14292418 3-(Prop-1-en-1-yl)benzene-1,2-diol CAS No. 113678-88-9

3-(Prop-1-en-1-yl)benzene-1,2-diol

Cat. No.: B14292418
CAS No.: 113678-88-9
M. Wt: 150.17 g/mol
InChI Key: UZGQDPUKGCHYDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-1-yl)benzene-1,2-diol typically involves the electrophilic aromatic substitution of catechol (benzene-1,2-diol) with prop-1-en-1-yl halides under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic hydrogenation of allyl catechol derivatives. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the double bond of the allyl group, resulting in the formation of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-1-en-1-yl)benzene-1,2-diol is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural feature allows for unique applications and interactions in various chemical and biological systems .

Properties

CAS No.

113678-88-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-prop-1-enylbenzene-1,2-diol

InChI

InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-6,10-11H,1H3

InChI Key

UZGQDPUKGCHYDI-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)O)O

Origin of Product

United States

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